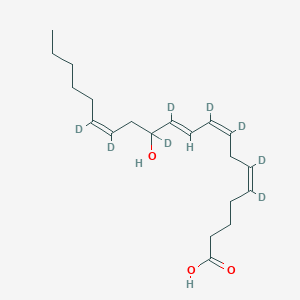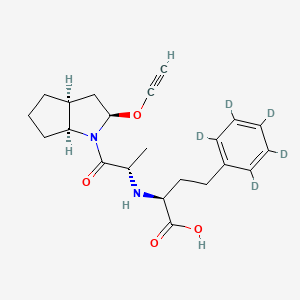
1-epi-Ramiprilat-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-epi-Ramiprilat-d5 es un derivado marcado con deuterio de 1-epi-Ramiprilat. Es un compuesto de isótopo estable utilizado principalmente en la investigación científica. El compuesto se caracteriza por la sustitución de átomos de hidrógeno con deuterio, que es un isótopo estable del hidrógeno. Esta modificación se emplea a menudo para estudiar la farmacocinética y las vías metabólicas de los fármacos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 1-epi-Ramiprilat-d5 implica la incorporación de deuterio en la estructura molecular de 1-epi-Ramiprilat. Esto se puede lograr a través de varios métodos, que incluyen:
Intercambio Hidrógeno-Deuterio: Este método implica el reemplazo de átomos de hidrógeno con deuterio en presencia de una fuente de deuterio, como el óxido de deuterio (D₂O).
Reactivos Deuterados: El uso de reactivos deuterados en el proceso de síntesis también puede introducir deuterio en el compuesto.
Métodos de Producción Industrial: La producción industrial de this compound generalmente implica la síntesis a gran escala utilizando reactivos deuterados y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir:
Hidrogenación Catalítica: Utilizando una fuente de gas deuterio en presencia de un catalizador para lograr la incorporación de deuterio deseada.
Purificación: Se emplean técnicas como la cromatografía para purificar el producto final y garantizar su pureza isotópica.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-epi-Ramiprilat-d5 puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: Los átomos de deuterio pueden ser reemplazados por otros sustituyentes en condiciones específicas.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes Reductores: Como el hidruro de aluminio y litio o el borohidruro de sodio.
Reactivos de Sustitución: Como halógenos o agentes alquilantes.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-epi-Ramiprilat-d5 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Estudios Farmacocinéticos: Utilizado para rastrear las vías metabólicas y la distribución de los fármacos en el cuerpo.
Desarrollo de Fármacos: Ayuda a comprender la estabilidad y la eficacia de las nuevas formulaciones de fármacos.
Investigación Biológica: Empleo en estudios que involucran interacciones enzimáticas y procesos metabólicos.
Aplicaciones Industriales: Utilizado en el desarrollo de compuestos marcados con isótopos estables para diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-epi-Ramiprilat-d5 es similar al de su compuesto principal, 1-epi-Ramiprilat. Actúa como un inhibidor de la enzima convertidora de angiotensina (ECA), que juega un papel crucial en el sistema renina-angiotensina-aldosterona (SRAA). Al inhibir la ECA, el compuesto evita la conversión de angiotensina I a angiotensina II, lo que lleva a la vasodilatación y la reducción de la presión arterial. El etiquetado con deuterio no altera significativamente el mecanismo, pero permite un estudio detallado de la farmacocinética del compuesto.
Compuestos Similares:
Ramiprilat: El metabolito activo del Ramipril, un inhibidor de la ECA utilizado para tratar la hipertensión.
Ramiprilat-d4: Otro derivado marcado con deuterio del Ramiprilat.
Ramiprilat Acil Glucurónido: Un metabolito formado a través de la glucuronidación del Ramiprilat.
Singularidad: this compound es único debido a su etiquetado específico con deuterio, que proporciona ventajas distintas en las aplicaciones de investigación. La presencia de deuterio permite un seguimiento y análisis más precisos en los estudios farmacocinéticos, lo que lo convierte en una herramienta valiosa en el desarrollo de fármacos y la investigación metabólica.
Comparación Con Compuestos Similares
Ramiprilat: The active metabolite of Ramipril, an ACE inhibitor used to treat hypertension.
Ramiprilat-d4: Another deuterium-labeled derivative of Ramiprilat.
Ramiprilat Acyl Glucuronide: A metabolite formed through glucuronidation of Ramiprilat.
Uniqueness: 1-epi-Ramiprilat-d5 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in drug development and metabolic research.
Propiedades
Fórmula molecular |
C22H28N2O4 |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2R,3aS,6aS)-2-ethynoxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-1-oxopropan-2-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
InChI |
InChI=1S/C22H28N2O4/c1-3-28-20-14-17-10-7-11-19(17)24(20)21(25)15(2)23-18(22(26)27)13-12-16-8-5-4-6-9-16/h1,4-6,8-9,15,17-20,23H,7,10-14H2,2H3,(H,26,27)/t15-,17-,18-,19-,20+/m0/s1/i4D,5D,6D,8D,9D |
Clave InChI |
LVDYMYDVGRMYLR-JPLSUFSFSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2OC#C)[2H])[2H] |
SMILES canónico |
CC(C(=O)N1C2CCCC2CC1OC#C)NC(CCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


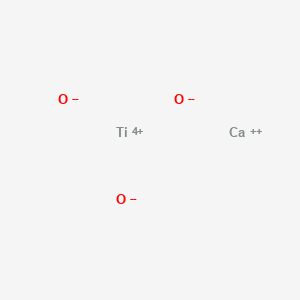
![N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride](/img/structure/B12430607.png)

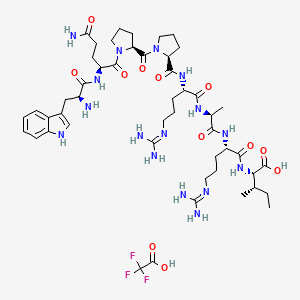

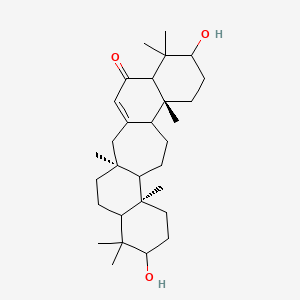
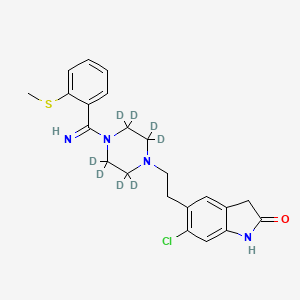
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-methylsulfinyl-N-sulfooxyundecanimidothioate](/img/structure/B12430646.png)


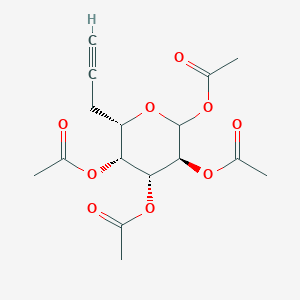
![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)
